molecular formula C14H18N2O3 B598754 tert-Butyl 3-(hydroxymethyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate CAS No. 1198103-73-9

tert-Butyl 3-(hydroxymethyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

Cat. No. B598754
CAS RN: 1198103-73-9
M. Wt: 262.309
InChI Key: DJICFPSXUIFDTJ-UHFFFAOYSA-N
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Description

Tert-Butyl 3-(hydroxymethyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (TBHMP) is a derivative of pyrrole, an organic compound that is commonly used in the synthesis of various chemicals. TBHMP is a versatile molecule and has a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. It is a useful building block for the synthesis of other compounds, and can be used as a starting material for the preparation of different compounds.

Scientific Research Applications

Environmental Impact and Decomposition

A study on the decomposition of methyl tert-butyl ether (MTBE) , a related compound, in a cold plasma reactor showed that applying radio frequency plasma can decompose and convert MTBE into various simpler compounds. This process offers an alternative method for addressing environmental contamination by MTBE and related substances (L. Hsieh et al., 2011).

Synthetic Routes for Pharmaceuticals

Research into the synthetic routes of vandetanib , a pharmaceutical compound, highlighted the use of related chemical structures in creating high-yield, commercially valuable manufacturing processes. This indicates the potential utility of tert-Butyl 3-(hydroxymethyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate in complex pharmaceutical synthesis (W. Mi, 2015).

Biodegradation Pathways

A comprehensive review on the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater revealed insights into microbial degradation pathways. These findings contribute to understanding how related compounds, including tert-Butyl 3-(hydroxymethyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate, might undergo environmental degradation, highlighting the roles of specific microorganisms and enzymes (S. Thornton et al., 2020).

properties

IUPAC Name

tert-butyl 3-(hydroxymethyl)-5-methylpyrrolo[2,3-b]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-9-5-11-10(8-17)7-16(12(11)15-6-9)13(18)19-14(2,3)4/h5-7,17H,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJICFPSXUIFDTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C1)N(C=C2CO)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40673636
Record name tert-Butyl 3-(hydroxymethyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1198103-73-9
Record name tert-Butyl 3-(hydroxymethyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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